5-(4-Iodophenyl)isoxazole-3-carboxylic Acid

Description

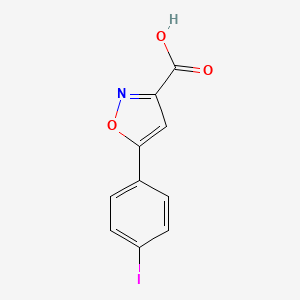

5-(4-Iodophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-iodophenyl group at position 5 and a carboxylic acid moiety at position 2.

Structure

3D Structure

Properties

Molecular Formula |

C10H6INO3 |

|---|---|

Molecular Weight |

315.06 g/mol |

IUPAC Name |

5-(4-iodophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |

InChI Key |

NXFRCFBOAXDXMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)isoxazole-3-carboxylic acid typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the 4-Iodophenyl Group: The 4-iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 4-iodophenylboronic acid and an appropriate isoxazole derivative.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, and the implementation of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at the 3-position undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reaction with methanol : Forms the methyl ester derivative under reflux with sulfuric acid as a catalyst.

-

Amide formation : Reacts with amines (e.g., ethylamine) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) to yield amides.

Typical Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | ~85% | |

| Amidation | Ethylamine, DCC, DMF | Ethylamide | ~75% |

Cross-Coupling Reactions at the Iodophenyl Group

The iodine atom on the phenyl ring facilitates palladium-catalyzed couplings, such as:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids using Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst to form biaryl derivatives .

-

Ullmann coupling : Forms carbon-heteroatom bonds with amines or thiols under copper catalysis.

Example :

Conditions : Dioxane/water (3:1), 80°C, 12 hours .

Functionalization of the Isoxazole Ring

The isoxazole ring participates in electrophilic substitutions and lithiation:

-

Nitration : Occurs at the 4-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, yielding nitro-substituted derivatives .

-

Lithiation : Treatment with n-butyllithium generates a 4-lithio intermediate, which reacts with electrophiles (e.g., CO<sub>2</sub>) to form 4-carboxylic acids .

Key Data :

Reactivity Trends

Scientific Research Applications

Inhibition of Xanthine Oxidase:

Xanthine oxidase is a crucial enzyme involved in the production of uric acid, and inhibitors of this enzyme are vital for treating conditions such as gout and hyperuricemia. Research has shown that derivatives of isoxazole, including 5-(4-Iodophenyl)isoxazole-3-carboxylic acid, exhibit significant inhibitory activity against xanthine oxidase. In a study, several derivatives were synthesized and tested for their potency, revealing that compounds with specific substitutions at the phenyl moiety demonstrated enhanced inhibitory effects in the micromolar range .

Antitumor Activity:

Isoxazole derivatives have also been investigated for their antitumor properties. A patent describes the use of isoxazole-4-carboxamide derivatives for treating carcinoses, highlighting their ability to inhibit tumor cell growth without significantly affecting immune system cells . This selectivity suggests that this compound could be explored further as a potential antitumor agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of isoxazole derivatives. The presence of electron-withdrawing groups, such as iodine in the para position of the phenyl ring, has been shown to enhance biological activity. For instance, molecular modeling studies have indicated that certain substitutions can improve binding affinity to target enzymes like xanthine oxidase .

Case Studies and Research Findings

Case Study 1: Xanthine Oxidase Inhibitors

A recent study synthesized a series of isoxazole derivatives, including those based on this compound. The findings demonstrated that these compounds could effectively inhibit xanthine oxidase with IC50 values significantly lower than those of traditional drugs like allopurinol . This indicates a promising avenue for developing new treatments for gout.

Case Study 2: Antitumor Properties

In preclinical trials involving various tumor cell lines, compounds derived from isoxazole structures exhibited selective cytotoxicity against cancer cells while sparing normal immune cells. This property was attributed to the unique structural features of these compounds, including the presence of halogen atoms which enhance their biological activity .

Potential Future Applications

Given its promising biological activities, this compound could serve as a lead compound for developing new drugs targeting various diseases:

- Gout Treatment: Further optimization may yield more potent xanthine oxidase inhibitors.

- Cancer Therapy: The selective action against tumor cells opens pathways for novel anticancer therapies.

- Drug Design: Its structural framework can inspire new derivatives with improved pharmacological profiles.

Data Summary Table

Mechanism of Action

The mechanism by which 5-(4-Iodophenyl)isoxazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the isoxazole ring and the 4-iodophenyl group. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties

- Melting Points: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: 200°C (decomposition) . 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: Not reported, but methoxy groups typically lower melting points due to reduced crystallinity. The 4-iodo analog likely has a higher melting point than chloro or methoxy derivatives due to iodine’s polarizability and molecular weight.

Solubility : Carboxylic acid derivatives with electron-withdrawing substituents (e.g., nitro, iodo) exhibit lower aqueous solubility compared to methoxy or hydroxyphenyl analogs .

Chemical Reactivity

- Hydrogenation Behavior: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes selective hydrogenolysis at the benzyl-like position, followed by isoxazole ring opening to form Z-enaminones . In contrast, 5-methylisoxazole derivatives resist ring opening under mild hydrogenation conditions unless strong electron-withdrawing groups destabilize the ring . The 4-iodophenyl group’s electron-withdrawing nature may accelerate ring-opening reactions compared to methoxy or phenyl analogs.

Acidity : The carboxylic acid group’s pKa is influenced by substituents. Electron-withdrawing groups (iodo, nitro) increase acidity (lower pKa), enhancing deprotonation in basic media .

Key Research Findings

- Regioselectivity in Synthesis : Electron-donating groups (e.g., methoxy) favor regioselective formation of 3,5-disubstituted isoxazoles, while electron-withdrawing groups (e.g., nitro) may lead to competitive pathways .

- Hydrogenation Pathways : Substituents dictate whether hydrogenation targets the isoxazole ring or side chains. Iodo and nitro groups promote ring opening, whereas methyl or methoxy groups stabilize the ring .

- Biological Potency: Halogenated derivatives (Cl, I) generally exhibit higher bioactivity than non-halogenated analogs due to improved lipophilicity and target affinity .

Biological Activity

5-(4-Iodophenyl)isoxazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article summarizes the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the formation of the isoxazole ring through a condensation reaction between appropriate phenyl and carboxylic acid precursors. The iodophenyl group is introduced to enhance the compound's biological activity and specificity towards certain targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including this compound. The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.

- Cytotoxicity Assays : The sulforhodamine B (SRB) assay has been employed to evaluate the cytotoxic activity of this compound against human liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.7 to 21.5 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the induction of cell cycle arrest and apoptosis in cancer cells. For instance, it has been shown to cause G0/G1 phase arrest in Huh7 cells, which correlates with decreased levels of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression .

Other Biological Activities

Beyond its anticancer properties, isoxazole derivatives have been explored for various biological activities:

- Antimicrobial Activity : Some isoxazole derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial agents.

- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory pathways, suggesting their utility in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activities of isoxazole derivatives:

- Indole-Isoxazole Hybrids : Research on indole-isoxazole hybrids demonstrated that some compounds could significantly inhibit cancer cell proliferation with IC50 values lower than traditional chemotherapeutics . This study emphasizes the importance of structural modifications in enhancing biological activity.

- Comparative Analysis : A comparative analysis of various isoxazole derivatives indicated that those containing halogen substituents (like iodine) often exhibited improved potency against specific cancer cell lines .

Research Findings Summary

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | Huh7 | 0.7 - 10.1 | Better than 5-FU |

| Indole-Isoxazole Hybrid | HCT116 | <3.8 | Comparable to Doxorubicin |

| Indole-Isoxazole Hybrid | MCF7 | 3.6 - 11.6 | Comparable to Sorafenib |

Q & A

Q. What are the established synthetic routes for 5-(4-Iodophenyl)isoxazole-3-carboxylic Acid?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Formation of the isoxazole ring through cyclocondensation of nitrile oxides with alkynes or enol ethers. For iodinated derivatives, pre-functionalization of the phenyl ring with iodine (e.g., via electrophilic iodination) is often performed before cyclization .

- Step 2 : Hydrolysis of the ester intermediate (e.g., ethyl 5-(4-iodophenyl)isoxazole-3-carboxylate) under basic conditions (e.g., NaOH in aqueous ethanol at 80°C) to yield the carboxylic acid .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How should researchers characterize this compound using spectroscopic methods?

A combination of techniques is recommended:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for iodophenyl) and isoxazole protons (δ 6.5–7.0 ppm). The carboxylic acid proton may appear broad at δ ~12–13 ppm in DMSO-d6 .

- IR Spectroscopy : Confirm the carboxylic acid group (O-H stretch: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) and isoxazole ring (C=N: ~1600 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C10H7INO3: calc. 316.96) .

- X-ray Crystallography : Resolve structural ambiguities if spectral data are conflicting .

Q. What are the recommended storage conditions to ensure stability?

- Store in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent oxidation.

- Maintain temperature at 2–8°C for long-term stability, as iodinated compounds are prone to decomposition under heat or light .

- Avoid exposure to moisture to prevent hydrolysis of the isoxazole ring .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Targeted Drug Discovery : The iodine atom serves as a halogen bond donor, enhancing interactions with biomolecular targets (e.g., kinases, GPCRs) .

- Antimicrobial Studies : Structural analogs of isoxazole carboxylic acids show activity against bacterial efflux pumps .

- Probe Development : Used in radiolabeling (e.g., 125I derivatives) for imaging or mechanistic studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for iodination steps to improve regioselectivity .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for cyclocondensation to enhance reaction rates.

- DoE Approaches : Systematically vary temperature, pH, and reagent stoichiometry to identify optimal conditions. For hydrolysis, increasing NaOH concentration (up to 2M) can improve yields .

Q. How to resolve discrepancies in NMR data interpretation?

- 2D NMR Techniques : Employ HSQC or HMBC to assign overlapping signals (e.g., aromatic vs. isoxazole protons).

- Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian, ADF) .

- Deuterated Solvents : Use D2O to suppress broad carboxylic acid peaks or DMSO-d6 for better solubility .

Q. What strategies are effective in studying its biological activity mechanisms?

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., COX-2) using fluorescence-based assays.

- Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on iodine’s role in halogen bonding .

- SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) to evaluate substituent effects on potency .

Q. What computational methods predict its reactivity in nucleophilic substitution?

- DFT Calculations : Analyze electron density maps (e.g., using B3LYP/6-31G*) to identify reactive sites on the isoxazole ring.

- Hammett Plots : Correlate substituent effects (σ values) with reaction rates for iodophenyl derivatives .

- MD Simulations : Model solvation effects to predict stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.